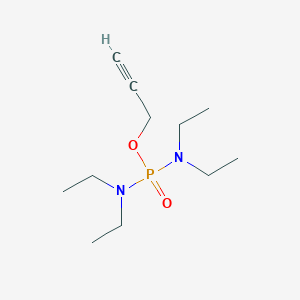
Prop-2-yn-1-yl N,N,N',N'-tetraethylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is an organophosphorus compound characterized by the presence of a prop-2-yn-1-yl group attached to a phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetraethylphosphorodiamidic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Prop-2-yn-1-ylamine: This can be synthesized by the reaction of propargyl bromide with ammonia.
Reaction with Tetraethylphosphorodiamidic Chloride: The prop-2-yn-1-ylamine is then reacted with tetraethylphosphorodiamidic chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ylamine: A precursor in the synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate.
Tetraethylphosphorodiamidic Chloride: Another precursor used in the synthesis.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups.
Uniqueness
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is unique due to its specific combination of a prop-2-yn-1-yl group with a phosphorodiamidate core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56305-14-7 |
|---|---|
Molecular Formula |
C11H23N2O2P |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-[diethylamino(prop-2-ynoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C11H23N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h1H,7-11H2,2-5H3 |
InChI Key |
DEHSPEZTBSYMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















